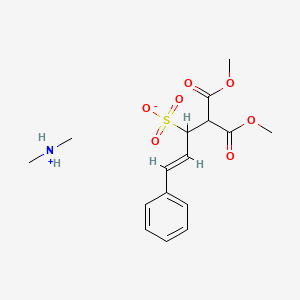![molecular formula C13H21NO2 B6003488 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6003488.png)
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione, also known as Meldrum's acid, is a versatile compound widely used in organic synthesis. It was first synthesized by the American chemist Mark Meldrum in 1908. Meldrum's acid has a unique structure that makes it an excellent starting material for the synthesis of various organic compounds.
Mécanisme D'action
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid acts as a nucleophile in organic reactions. The acidic hydrogen atoms on the carbonyl group of 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can be deprotonated to form a carbanion, which can then react with electrophiles. The carbanion can also react with other nucleophiles to form new carbon-carbon bonds. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can also act as a catalyst in organic reactions by activating electrophiles and stabilizing intermediates.
Biochemical and Physiological Effects
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid is metabolized in the liver and excreted in the urine. It does not accumulate in the body and is rapidly eliminated.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has several advantages for use in lab experiments. It is a stable compound that can be easily stored and handled. It is also relatively inexpensive and readily available. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has a high yield in synthesis, making it an attractive starting material for organic synthesis. However, 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has some limitations. It is sensitive to moisture and must be stored in a dry environment. It is also sensitive to acid and must be handled with care. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid is not soluble in water, which can limit its use in aqueous reactions.
Orientations Futures
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has many potential future directions for research. It can be used in the synthesis of new organic compounds with unique properties. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can also be used as a catalyst in new organic reactions. The development of new synthetic methods using 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid could lead to the discovery of novel compounds with important biological activities. In addition, the study of the biochemical and physiological effects of 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid could lead to new insights into its potential therapeutic applications.
Méthodes De Synthèse
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of a cyclic intermediate, which is then opened by the acid catalyst to yield 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid. The reaction is relatively simple and can be performed using standard laboratory equipment. The yield of 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid is typically high, making it an attractive starting material for organic synthesis.
Applications De Recherche Scientifique
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has been widely used in organic synthesis as a versatile building block. It can be used to synthesize a variety of organic compounds, including heterocycles, amino acids, and peptides. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has also been used in the synthesis of natural products and pharmaceuticals. In addition, 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can be used as a catalyst in organic reactions, such as the Michael addition and the aldol reaction. The unique structure of 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid makes it an attractive starting material for the synthesis of complex organic compounds.
Propriétés
IUPAC Name |
2-(tert-butyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)14-8-9-10(15)6-13(4,5)7-11(9)16/h8,15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVIDONOILYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)

![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)

![2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)

![6-methyl-5-{5-[(1-methyl-2-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B6003463.png)
![N-(3-chlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6003469.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003482.png)